molecular formula C10H13ClN2O B1437998 N-Butyl 4-chloropicolinamide CAS No. 1094306-27-0

N-Butyl 4-chloropicolinamide

Cat. No. B1437998
M. Wt: 212.67 g/mol
InChI Key: LPMYIHKYXVKABD-UHFFFAOYSA-N
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Description

“N-Butyl 4-chloropicolinamide” is a complex chemical compound used in scientific research. It has a CAS Number of 1094306-27-0 and a molecular weight of 212.68 . The IUPAC name for this compound is N-butyl-4-chloro-2-pyridinecarboxamide .


Molecular Structure Analysis

The InChI code for “N-Butyl 4-chloropicolinamide” is 1S/C10H13ClN2O/c1-2-3-5-13-10(14)9-7-8(11)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Soil Microbiology : Zhang et al. (2010) explored the effects of 2,4-Dichlorophenoxyacetic acid butyl ester, a compound related to N-Butyl 4-chloropicolinamide, on soil microbial communities. They discovered that this herbicide significantly impacts microbial population and community structure in agricultural soils, particularly at higher concentrations. The study highlighted the importance of understanding the ecological impact of such chemicals on soil microbiology (Zhang et al., 2010).

  • Environmental Chemistry : Jin et al. (2018) investigated a catalyst system based on Fe-N, N'-dipicolinamide complex for the degradation of 4-chlorophenol. This research is relevant as it shows the potential application of N-Butyl 4-chloropicolinamide derivatives in environmental remediation, specifically in the degradation of toxic compounds (Jin et al., 2018).

  • Pharmaceutical Research : O’Neill et al. (2009) discussed the development of N-tert-Butyl isoquine, a molecule structurally related to N-Butyl 4-chloropicolinamide, as a drug candidate for malaria treatment. This study demonstrates the potential pharmaceutical applications of such compounds, particularly in the development of new treatments for infectious diseases (O’Neill et al., 2009).

  • Synthetic Chemistry : Subalakshmi and Priya (2019) synthesized and characterized N-Chloropicolinamide, a related compound to N-Butyl 4-chloropicolinamide. Their study revealed that it is a mild and stable oxidant with potential applications in organic synthesis (Subalakshmi & Priya, 2019).

Safety And Hazards

The safety data sheet (SDS) for “N-Butyl 4-chloropicolinamide” is available online . It’s important to consult the SDS for detailed safety and hazard information.

properties

IUPAC Name

N-butyl-4-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-3-5-13-10(14)9-7-8(11)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMYIHKYXVKABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655394
Record name N-Butyl-4-chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl 4-chloropicolinamide

CAS RN

1094306-27-0
Record name N-Butyl-4-chloro-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094306-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-4-chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Yao, J Chen, Z He, W Sun, W Xu - Bioorganic & medicinal chemistry, 2012 - Elsevier
A novel series of diaryl thiourea containing sorafenib derivatives 9a–t was designed and synthesized. The structures of all the newly synthesized compounds were determined by 1 H …
Number of citations: 94 www.sciencedirect.com

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